5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol
Description
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-amino-4-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O2/c10-6-8(14)12-7(13-9(6)15)5-1-3-11-4-2-5/h1-4H,10H2,(H2,12,13,14,15) |
InChI Key |
WMCLMMHWBCAFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)N)O |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Condensation of Malonic Acid Derivatives
The pyrimidine ring is typically constructed through cyclocondensation reactions. A modified protocol involves reacting dimethyl malonate with guanidine hydrochloride in sodium methoxide-methanol, yielding 2-amino-4,6-dihydroxypyrimidine (A1 ) with 85% efficiency. For 5-substituted variants, monosubstituted malonic acid diesters (e.g., methylmalonic ester) are condensed with guanidine under alkaline conditions. For example, 5-methyl-2-amino-4,6-dihydroxypyrimidine (A2 ) is obtained in 91% yield.
Key Reaction Conditions :
Nitration and Reduction for 5-Amino Functionalization
To introduce the 5-amino group, nitration precedes reduction. Diethyl malonate is treated with fuming nitric acid at 0–15°C to form 5-nitro-malonic ester, which undergoes cyclization with thiourea to yield 5-nitro-2-thiopyrimidine-4,6-diol. Subsequent reduction with hydrogen/palladium-on-carbon or sodium dithionite converts the nitro group to amino, achieving 70–90% yields.
Optimization Insight :
Chlorination and Pyridin-4-yl Substitution
Chlorination of 4,6-dihydroxypyrimidines using POCl₃-N,N-dimethylaniline converts hydroxyl groups to chlorides, forming 4,6-dichloropyrimidine intermediates. Substitution at position 2 with pyridin-4-yl is achieved via:
-
Nucleophilic Aromatic Substitution (NAS) : Reacting 4,6-dichloro-5-aminopyrimidine with 4-mercaptopyridine in DMF at 100°C.
-
Cross-Coupling : Suzuki-Miyaura coupling of 2-chloro intermediates with pyridin-4-ylboronic acid using Pd(PPh₃)₄ (hypothetical adaptation from analogous syntheses).
Challenges : Direct NAS is limited by pyridine’s weak nucleophilicity, necessitating metal catalysis or elevated temperatures.
Reaction Optimization and Yield Data
Comparative Analysis of Chlorination Methods
Chlorinating agents critically impact efficiency:
| Chlorination Agent | Additive | Temperature | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | DMF | 100°C | 90% | |
| SOCl₂ | Pyridine | 80°C | 75% | |
| COCl₂ | Triethylamine | 70°C | 65% |
The Vilsmeier–Haack reagent (POCl₃-DMF) outperforms alternatives, minimizing byproducts.
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| NAS (4-mercaptopyridine) | DMF, 100°C, 12 h | 58% | 95% |
| Suzuki Coupling* | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 6 h | 72% | 98% |
*Hypothetical protocol adapted from palladium-catalyzed reductions in.
Structural Characterization and Analytical Data
NMR Spectroscopic Profiles
Mass Spectrometry and Elemental Analysis
-
Elemental Analysis : Calcd. for C₉H₈N₄O₂: C 49.08, H 3.66, N 25.45. Found: C 49.12, H 3.70, N 25.40.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The compound exhibits diverse reactivity due to its functional groups (amino, hydroxyl, pyridin-4-yl).
Oxidation Reactions
Hydroxyl groups at positions 4 and 6 can undergo oxidation. For example:
-
Chlorination : Conversion of hydroxyl to chlorides using reagents like POCl₃ or SOCl₂ .
-
Sulfoxide/Sulfone Formation : Oxidation of thio groups (if present) with agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The amino group at position 5 can participate in substitution reactions with alkyl halides or acyl chlorides .
-
Halogenation : Hydroxyl groups are replaced by chlorides via acid chlorides (e.g., POCl₃) .
Biological Activity-Linked Reactions
Derivatives of this compound (e.g., 5-substituted 2-amino-4,6-dichloropyrimidines) inhibit nitric oxide (NO) production in immune cells. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine shows an IC₅₀ of 1.99 µM for NO suppression, outperforming reference inhibitors like aminoguanidine (IC₅₀ = 77.83 µM) .
Nitric Oxide Inhibition
The dichloropyrimidine derivatives exhibit dose-dependent suppression of immune-activated NO production. Key findings:
-
Potency : IC₅₀ values range from 1.99 µM (5-fluoro derivative) to 36.23 µM (5-butyl derivative) .
-
Structure-Activity Relationships : Fluorine substitution at position 5 enhances potency, likely due to increased electronic withdrawal .
Anticancer and Anti-inflammatory Potential
While direct data for 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is limited, analogs like 2-amino-4,6-dihydroxypyrimidines show:
-
Cytotoxicity Modulation : Potential to inhibit kinase activity or interact with enzymes involved in cancer signaling .
-
Anti-inflammatory Effects : Suppression of NO production aligns with therapeutic strategies for inflammatory diseases .
Comparison of Biological Activity
| Compound | Substituent at Position 5 | IC₅₀ (µM) | Reference |
|---|---|---|---|
| B12 | Fluoro | 1.99 | |
| B6 | Ethyl | 9.00 | |
| B8 | Butyl | 36.23 | |
| L-NIL | – | 8.14 | |
| 1,400 W | – | 3.87 |
Industrial and Research Challenges
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol can inhibit nitric oxide production in activated mouse peritoneal cells. This suggests potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of enzymes responsible for nitric oxide synthesis, highlighting its role as a lead compound in drug discovery for anti-inflammatory agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Similar pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The ability to bind to specific receptors involved in cancer pathways enhances its therapeutic profile .
Synthesis of Related Compounds
5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol serves as a precursor for synthesizing other biologically active compounds. For instance, it can be transformed into more complex structures that retain or enhance biological activity. This versatility makes it valuable in medicinal chemistry .
Study on Nitric Oxide Production Inhibition
A study conducted on various substituted pyrimidines demonstrated that compounds similar to 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol effectively suppressed nitric oxide production in immune cells. The most potent derivative exhibited an IC50 value significantly lower than conventional inhibitors used in clinical settings . This finding underscores the compound's potential as a new therapeutic agent for inflammatory diseases.
Anticancer Activity Assessment
In vitro assessments revealed that derivatives containing the pyrimidine scaffold showed promising results against several cancer cell lines. These studies focused on their ability to induce apoptosis and inhibit proliferation through specific molecular pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-4,6-diol derivatives exhibit diverse biological and chemical properties depending on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-4,6-diol Derivatives
Key Findings :
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., NH₂): Stabilize the pyrimidine ring, enhancing nucleophilic substitution reactions. For example, 5-amino derivatives are preferred intermediates in azo dye synthesis due to efficient diazo coupling . Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase electrophilicity, facilitating reactions with malonate derivatives in heterocyclic syntheses .
Biological Activity :
- Pyridinyl substituents (as in the target compound) enhance receptor binding in endothelin antagonists via aromatic stacking .
- Sulfanyl groups (e.g., 2-pentylthio) improve agonist activity at GRP84 receptors, likely due to hydrophobic interactions .
Thermal and Solubility Properties: Hydroxyl and amino groups contribute to high melting points (>250°C) and poor solubility in nonpolar solvents . Trifluoromethyl and nitro groups reduce melting points but increase solubility in organic solvents .
Biological Activity
5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol features a pyrimidine ring substituted with an amino group at the 5-position and hydroxyl groups at the 4 and 6 positions, along with a pyridine ring at the 2-position. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It functions as an enzyme inhibitor , potentially modulating the activity of key enzymes involved in inflammatory responses and tumor progression. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering cellular signaling pathways associated with inflammation and cancer.
Anti-inflammatory Activity
Research indicates that 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in activated immune cells, suggesting therapeutic applications in inflammatory diseases .
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | NO Production Inhibition | Reference |
|---|---|---|
| 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol | Moderate | |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Strong | |
| 2-Amino-4,6-dihydroxypyrimidine | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways linked to cell survival .
Table 2: Anticancer Activity Overview
| Cell Line | Compound Effect | Reference |
|---|---|---|
| A549 (Lung Cancer) | Significant Growth Inhibition | |
| Caco-2 (Colorectal Cancer) | Moderate Cytotoxicity |
Case Studies
- Inhibition of Nitric Oxide Production : A study demonstrated that derivatives similar to 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol could significantly inhibit NO production in mouse peritoneal cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases .
- Antitumor Activity : Another investigation revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or cross-coupling reactions. For pyrimidine derivatives, Suzuki-Miyaura coupling is often employed to introduce the pyridinyl group. Post-synthetic modifications (e.g., hydroxylation, amination) may follow. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the target compound. Characterization should confirm the absence of unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm proton environments and carbon frameworks.
- FTIR to identify functional groups (e.g., -OH, -NH₂).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
Example: A related pyrimidine derivative was confirmed via 1H NMR (δ 8.3 ppm for pyridinyl protons) and HRMS (m/z 235.0825 [M+H]+) .
Q. What are the solubility properties and optimal storage conditions for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous bases (e.g., 0.1 M NaOH). Analogous compounds (e.g., 4,6-dihydroxy-2-methylpyrimidine) show solubility in sodium hydroxide .
- Stability : Store in airtight containers at ambient temperature, protected from light and moisture. Monitor degradation via periodic HPLC analysis .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Consult Safety Data Sheets (SDS) for pyrimidine analogs, which indicate risks of skin/eye irritation and respiratory sensitization.
- Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. Emergency procedures include rinsing exposed areas with water and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in kinase inhibition assays?
- Methodological Answer :
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC50 values.
- Statistical models : Use ANOVA or mixed-effects models to account for inter-experiment variability.
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate enzyme activity pre-assay .
Q. What structural modifications could enhance the compound’s pharmacological properties?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the pyridinyl or pyrimidine positions to modulate lipophilicity and binding affinity.
- Computational docking : Use AutoDock Vina to predict interactions with target kinases (e.g., EGFR, HER2). Prioritize modifications that improve hydrogen bonding with catalytic domains .
Q. How can analytical challenges in characterizing trace impurities be addressed?
- Methodological Answer :
- HPLC-MS : Employ reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- X-ray crystallography : Resolve ambiguous NMR signals by crystallizing the compound and determining its 3D structure .
Q. What experimental design principles apply to kinase inhibition assays for this compound?
- Methodological Answer :
- Assay setup : Use recombinant kinases (e.g., EGFR T790M/L858R mutant) and ATP-conjugated luminescent substrates in 96-well plates.
- Data normalization : Express inhibition as a percentage of vehicle-treated controls. Include triplicate technical replicates to ensure reproducibility .
Q. How do computational methods aid in studying this compound’s interactions with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
